Stilbostemin B
Overview
Description
Synthesis Analysis
The synthesis of stilbenes, including Stilbostemin B, involves various approaches that have been developed over the last 30 years . These methods are crucial for creating stilbene scaffolds and related structures, which are used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science .Molecular Structure Analysis
Stilbostemin B has a molecular formula of C15H16O2 . Its structure includes a total of 34 bonds, 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .Chemical Reactions Analysis
While specific chemical reactions involving Stilbostemin B are not detailed in the search results, it’s worth noting that deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis
Stilbostemin B has a molecular weight of 228.29 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 228.115029749 g/mol . The Topological Polar Surface Area is 40.5 Ų .Scientific Research Applications
Neuroprotective Properties
Stilbostemin B, a bibenzyl glycoside, has been identified for its neuroprotective qualities. A study conducted by Lee, Sung, and Kim (2006) on the roots of Stemona tuberosa revealed that stilbostemin B significantly protected human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine-induced neurotoxicity. This suggests its potential application in neurodegenerative disease research and treatment (Lee, Sung, & Kim, 2006).
Antifungal and Antibacterial Activities
Stilbostemin B has demonstrated notable antifungal and antibacterial properties. Research by Pacher et al. (2002) indicated that stilbenoids, including stilbostemin B, from Stemona collinsae roots exhibit antifungal activity against Cladosporium herbarum. Additionally, this study found that stilbostemin B and other derivatives were effective against five microfungi when using the microdilution technique (Pacher, Seger, Engelmeier, Vajrodaya, Hofer, & Greger, 2002). Lin et al. (2008) further identified the antibacterial potential of stilbostemin B, showing strong activity against Bacillus pumilus (Lin, Yang, Tang, Ke, Zhang, & Ye, 2008).
Inhibition of Leukotriene Biosynthesis
In a study exploring the effects of stilbenoids on leukotriene formation, Adams et al. (2005) found that compounds including stilbostemin B showed inhibitory activity. This research focused on the effects of various stilbenoids from Stemona species on human neutrophilic granulocytes, revealing a structure-dependent activity that could be significant in inflammatory and allergic responses (Adams, Pacher, Greger, & Bauer, 2005).
Safety And Hazards
properties
IUPAC Name |
2-methyl-5-(2-phenylethyl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-14(16)9-13(10-15(11)17)8-7-12-5-3-2-4-6-12/h2-6,9-10,16-17H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHZPWZOCCDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438942 | |
Record name | STILBOSTEMIN B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stilbostemin B | |
CAS RN |
162411-67-8 | |
Record name | STILBOSTEMIN B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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